molecular formula C15H13ClN4O2 B13364391 1-(3-chlorophenyl)-N-(2-furylmethyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(2-furylmethyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13364391
M. Wt: 316.74 g/mol
InChI Key: JNNQBICCOYXSLW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-furylmethyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a furylmethyl group

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2-furylmethyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the triazole ring with a chlorophenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the furylmethyl group: The final step involves the reaction of the intermediate compound with furylmethyl bromide in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2-furylmethyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-furylmethyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-furylmethyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition .

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2-furylmethyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as:

    This compound: Similar in structure but with different substituents on the triazole ring.

    This compound: Differing in the position of the chlorophenyl group.

    This compound: Varying in the nature of the furylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H13ClN4O2/c1-10-18-14(15(21)17-9-13-6-3-7-22-13)19-20(10)12-5-2-4-11(16)8-12/h2-8H,9H2,1H3,(H,17,21)

InChI Key

JNNQBICCOYXSLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3

Origin of Product

United States

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